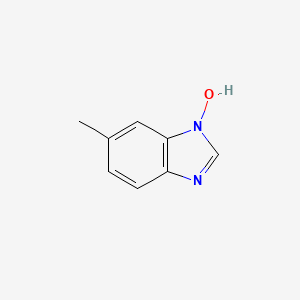

6-Methyl-1H-benzimidazol-1-ol

Description

Structure

3D Structure

Properties

CAS No. |

62376-78-7 |

|---|---|

Molecular Formula |

C8H8N2O |

Molecular Weight |

148.16 g/mol |

IUPAC Name |

1-hydroxy-6-methylbenzimidazole |

InChI |

InChI=1S/C8H8N2O/c1-6-2-3-7-8(4-6)10(11)5-9-7/h2-5,11H,1H3 |

InChI Key |

FJJLHEQCWIRUIV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)N=CN2O |

Origin of Product |

United States |

Synthetic Methodologies for 6 Methyl 1h Benzimidazol 1 Ol and Its Analogs

Classical Condensation Reactions for Benzimidazole (B57391) Scaffold Formation

The formation of the benzimidazole core has traditionally been achieved through condensation reactions that unite an ortho-phenylenediamine precursor with a one-carbon electrophile. These methods, while established, often require harsh conditions.

A primary and versatile method for synthesizing benzimidazoles involves the condensation of an appropriately substituted ortho-phenylenediamine with a carbonyl compound, such as an aldehyde or a carboxylic acid. In the context of 6-Methyl-1H-benzimidazol-1-ol, this would conceptually involve the reaction of 4-methyl-1,2-phenylenediamine with a suitable one-carbon synthon.

The reaction with carboxylic acids typically requires acidic conditions and high temperatures to facilitate the dehydration and subsequent cyclization. For instance, the condensation of o-phenylenediamine (B120857) with various carboxylic acids can be catalyzed by acids like polyphosphoric acid (PPA) or mineral acids. colab.ws The general mechanism involves the initial formation of an N-acyl-o-phenylenediamine intermediate, which then undergoes intramolecular cyclization and dehydration to form the benzimidazole ring.

The following table summarizes representative conditions for the synthesis of benzimidazole derivatives from ortho-phenylenediamines and carbonyl compounds.

| ortho-Phenylenediamine Derivative | Carbonyl Compound | Catalyst/Reagent | Conditions | Product | Reference |

| o-phenylenediamine | Heptanoic acid | Acidic reflux | 100°C, 3 h | 2-Heptylbenzimidazole | |

| 1,2-phenylenediamine | 4-chlorobenzaldehyde | tert-butyl nitrite | THF, 25°C, 0.5 h | 2-(4-chlorophenyl) benzimidazole | semanticscholar.org |

| o-phenylenediamine | Salicylic acid | NH4Cl/EtOH | 80-90°C | 2-(2-hydroxyphenyl) benzimidazole | semanticscholar.org |

This table presents examples of benzimidazole synthesis and not the direct synthesis of this compound.

The Phillips-Ladenburg reaction is a specific application of the condensation method, typically involving the reaction of an ortho-phenylenediamine with a carboxylic acid under acidic conditions. colab.ws While effective for many benzimidazoles, the synthesis of N-hydroxy derivatives via this classical route is not straightforward and generally requires the use of pre-functionalized starting materials or post-synthetic modifications, which are not characteristic of the traditional Phillips-Ladenburg reaction. The high temperatures often employed in this reaction can be incompatible with the stability of an N-hydroxyl group. semanticscholar.org

Modifications to the Phillips-Ladenburg reaction often focus on using milder conditions or more reactive carboxylic acid derivatives to improve yields and substrate scope. However, for the synthesis of N-hydroxybenzimidazoles, alternative strategies are generally preferred.

Modern Synthetic Routes and Advancements

Contemporary synthetic chemistry offers more sophisticated and efficient methods for constructing the benzimidazole scaffold, including techniques that provide better control over regioselectivity and functional group tolerance, which are crucial for preparing complex molecules like this compound.

Oxidative cyclodehydrogenation provides a powerful alternative to classical condensation methods. This approach typically involves the reaction of an ortho-phenylenediamine with an aldehyde to form a Schiff base intermediate, which is then oxidized to the corresponding benzimidazole. Various oxidizing agents can be employed, including air (O2), iodine, and copper(II) salts. semanticscholar.org

A significant advancement in this area is the metal-free oxidative C-N coupling. For instance, the reaction of N¹-benzyl/alkyl-1,2-phenylenediamines in the presence of oxygen and a catalyst like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) can yield benzimidazoles through the formation of a C-N bond between a sp³ C-H and a free N-H group. organic-chemistry.org

For the synthesis of 1-hydroxybenzimidazoles, a key strategy involves the reductive cyclization of N-substituted-2-nitroanilines. For example, N-phenacyl-N-p-tolylsulphonyl-o-nitroanilines can be cyclized to 2-alkoxybenzimidazole N-oxides (which exist in equilibrium with 2-alkoxy-N-hydroxybenzimidazoles) using sodium alkoxides. rsc.org A related approach involves the one-pot reduction of a 2-nitroaniline (B44862) derivative followed by cyclization. For example, aromatic and heteroaromatic 2-nitroamines can be converted to bicyclic 2H-benzimidazoles using formic acid, iron powder, and ammonium (B1175870) chloride. organic-chemistry.orgresearchgate.net

The following table illustrates conditions for oxidative cyclization reactions leading to benzimidazole derivatives.

| Starting Material | Reagent/Catalyst | Conditions | Product Type | Reference |

| N¹-benzyl-1,2-phenylenediamine | O2, TEMPO | - | 1-benzyl-2-phenylbenzimidazole | organic-chemistry.org |

| N-phenacyl-N-p-tolylsulphonyl-o-nitroaniline | Sodium alkoxide | Alcohol | 2-alkoxybenzimidazole N-oxide | rsc.org |

| Aromatic 2-nitroamine | Formic acid, Fe, NH4Cl | - | 2H-benzimidazole | organic-chemistry.orgresearchgate.net |

This table provides examples of modern synthetic routes and not the direct synthesis of this compound.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds, including benzimidazoles. This technique can significantly reduce reaction times compared to conventional heating methods. organic-chemistry.org

The synthesis of 2-substituted benzimidazoles from o-phenylenediamines and aldehydes or carboxylic acids can be efficiently carried out under microwave irradiation. The use of o-phenylenediamine dihydrochloride (B599025) has been reported to reduce colored impurities and shorten reaction times. organic-chemistry.org For instance, the reaction of o-phenylenediamine with various aldehydes can be performed in the presence of a catalyst under microwave irradiation to afford the corresponding benzimidazoles in high yields.

The following table provides a comparison of conventional versus microwave-assisted synthesis for a benzimidazole derivative.

| Reaction | Method | Time | Yield (%) | Reference |

| o-phenylenediamine + aldehyde | Conventional | 2-15 hours | <50 | organic-chemistry.org |

| o-phenylenediamine + aldehyde | Microwave | minutes | >80 | organic-chemistry.org |

This table illustrates the general advantages of microwave synthesis for benzimidazoles.

Strategic Derivatization Pathways and Functionalization

Once the this compound scaffold is synthesized, further derivatization can be explored to modulate its properties. The key sites for functionalization are the N-hydroxyl group, the C2 position of the imidazole (B134444) ring, and the remaining positions on the benzene (B151609) ring.

The N-hydroxyl group of 1-hydroxybenzimidazoles can be a versatile handle for introducing various functionalities. For example, N-hydroxy compounds can be converted to N-oxyl radicals, which are active species in C-H functionalization reactions. rsc.orgscispace.com The hydroxyl group can also be alkylated or acylated to produce a range of derivatives.

The C2 position of the benzimidazole ring is another common site for modification. If the synthesis starts with a 2-unsubstituted benzimidazole, this position can be functionalized through various C-H activation strategies.

Furthermore, the benzene ring can be subjected to electrophilic aromatic substitution reactions, with the directing effects of the methyl and fused imidazole moieties influencing the regioselectivity of the substitution.

The functionalization of the benzimidazole core provides access to a diverse array of derivatives with tailored properties. For example, N-alkylation is an important strategy, as demonstrated in the synthesis of benzimidazole dicationic ionic liquids. smolecule.com The introduction of functional groups onto the benzene ring, such as nitro groups followed by reduction to amines, opens up further avenues for derivatization. smolecule.com

Electrophilic Substitution Reactions

The benzimidazole ring is susceptible to electrophilic substitution, with the positions at 4, 5, 6, and 7 being π-excessive. researchgate.net For benzimidazole itself, theoretical calculations using the CNDO/2 method predict the order of electrophilic substitution to be 5 ≈ 7 > 6 > 4 > 2. chemmethod.com In the case of this compound, the directing effects of both the methyl group and the N-oxide functionality must be considered. The N-oxide group, being a polarizable N⁺-O⁻ moiety, can act as both an electron donor and acceptor, influencing the regioselectivity of substitution. scilit.comearthlinepublishers.com

Electrophilic substitution on benzimidazole N-oxides can occur at different positions depending on the nature of the electrophile. scilit.com For instance, reactions of 5-nitrospiro[benzimidazole-2,1′-cyclohexane] 1,3-dioxide with bromine and nitric acid result in the substitution of a hydrogen atom in the meta-position relative to the nitro group. scilit.com Given the presence of the activating methyl group at the 6-position of this compound, electrophilic attack would be directed to the available positions on the benzene ring, with the precise outcome depending on the reaction conditions and the specific electrophile used.

Nucleophilic Substitution Reactions

The benzimidazole nucleus is also subject to nucleophilic attack, particularly at the C2 position, which is rendered electron-deficient. researchgate.netchemmethod.com This reactivity is a key feature in the functionalization of benzimidazole derivatives. In benzimidazole N-oxides, nucleophilic substitution can also involve the displacement of substituents on the benzene ring. scilit.com

A notable example is the nucleophilic replacement of a nitro group in 5-nitrospiro-[benzimidazole-2,1′-cyclohexane] 1,3-dioxide by an azido (B1232118) or arylamino group. scilit.com In some reactions with aromatic amines, the process is accompanied by the deoxygenation of the N-oxide groups. scilit.com For this compound, a similar susceptibility to nucleophilic attack at the C2 position is expected. Furthermore, should other leaving groups be present on the benzene moiety, they could potentially be displaced by strong nucleophiles, offering a pathway for further derivatization.

Oxidation Pathways and N-Oxide Formation

The direct oxidation of a benzimidazole to its corresponding N-oxide is generally not a favored synthetic route. ijdrt.comnih.gov Instead, benzimidazole N-oxides are typically synthesized through the cyclization of appropriately substituted o-nitroanilines. nih.govresearchgate.net For the synthesis of this compound, a plausible precursor would be an N-substituted derivative of 4-methyl-2-nitroaniline. The cyclization of such precursors can be mediated by either acid or base. ijdrt.comresearchgate.net For example, heating o-nitro-NN-dialkylanilines in aqueous acid can yield benzimidazole N-oxides. ijdrt.com Similarly, N-cyanomethyl-o-nitroanilines can be cyclized in basic media to produce 2-cyanobenzimidazole N-oxides, which can then be hydrolyzed to the corresponding N-oxides. rsc.org

Regarding other oxidative pathways, the methyl group at the 6-position of the benzimidazole ring can be oxidized under certain conditions. For instance, the methyl group of 6-methyl-1H-benzimidazole derivatives can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or to an aldehyde under milder conditions. researchgate.netrsc.org

Reduction Protocols for Benzimidazole Derivatives

The N-oxide functionality of benzimidazole N-oxides can be reduced to yield the parent benzimidazole. This reduction can be achieved through various methods. For example, reactions of certain benzimidazole N-oxides with aromatic amines can lead to the removal of the N-oxide oxygen atoms. scilit.com Standard reduction methods, such as catalytic hydrogenation using a platinum or palladium catalyst in an acidic medium, are also employed for the reduction of the benzimidazole ring system, although this typically refers to the reduction of the heterocycle itself rather than just the N-oxide. ijdrt.com The reduction of acylated o-nitroanilines with agents like tin and hydrochloric acid is a common method for synthesizing benzimidazoles, where the nitro group is reduced to an amine, which then undergoes in-situ cyclization. instras.com

Catalytic Systems in this compound Synthesis

Acid Catalysis in Cyclization and Condensation

The synthesis of benzimidazoles from o-nitro aryl amines is also an acid-catalyzed cyclization reaction. ijdrt.com For example, N-(o-nitroanilino)-substituted amines can be cyclized to N-aminobenzimidazoles by refluxing in aqueous hydrochloric acid. ijdrt.com Similarly, the cyclization of N-substituted acylated o-nitroanilines to form 1-substituted benzimidazoles often occurs under the acidic conditions used for the reduction of the nitro group. instras.com A mixture of an N-alkylated benzimidazole 2-carboxaldehyde, water, and hydrochloric acid in THF can be refluxed to facilitate certain transformations. nih.gov

Metal-Organic Frameworks and Nanoparticle Catalysis

In recent years, heterogeneous catalysts, including Metal-Organic Frameworks (MOFs) and nanoparticles, have been developed for the efficient synthesis of benzimidazole derivatives. These catalysts offer advantages such as high yields, mild reaction conditions, and reusability.

MOFs like NH₂-MIL-125(Ti) and MIL-53(Fe) have been successfully employed as catalysts for the synthesis of benzimidazoles from o-phenylenediamine and aldehydes. chemmethod.comrsc.org The catalytic activity of these MOFs is often attributed to the presence of Lewis acid sites. researchgate.net

| Catalyst | Precursors | Conditions | Yield | Reference |

| NH₂-MIL-125(Ti) | o-phenylenediamine, Aldehydes | Oxidant-free | Good | rsc.org |

| MIL-53(Fe) | o-phenylenediamine, Aldehydes | Solvent-free | Good to Excellent | chemmethod.com |

| Ni-MOF | o-phenylenediamine, Aldehydes | - | Good to Excellent | researchgate.net |

| Sulfonate-Grafted MOFs | 1,2-phenylenediamine, CO₂ | Reductive cyclization | 88-99% | acs.org |

Nanoparticles of various metal oxides have also proven to be effective catalysts for benzimidazole synthesis. earthlinepublishers.comearthlinepublishers.com These include ZnO, CuO, and Fe₃O₄ nanoparticles. biointerfaceresearch.comnih.gov These catalysts often work under green and efficient conditions. biointerfaceresearch.com For example, ZnO nanoparticles can catalyze the reaction between 4-methyl-1,2-phenylenediamine and formic acid to produce 5-Methyl-1H-benzimidazole with a high yield. rsc.org

| Nanoparticle Catalyst | Precursors | Conditions | Yield | Reference |

| ZnO | 4-methyl-1,2-phenylenediamine, Formic acid | 70 °C | 94% | rsc.org |

| CuO | Benzimidazole, Aryl halides | C-N coupling | - | biointerfaceresearch.com |

| Fe₃O₄ | o-phenylenediamine, Aldehydes | PEG-400/H₂O, Air | - | biointerfaceresearch.com |

| Al₂O₃/CuI/PANI | o-phenylenediamine, Aldehydes | Mild conditions | Excellent | nih.gov |

| SnO₂ | 1,2-phenylenediamine, Aldehydes | Ethanol, Room temp. | Excellent | earthlinepublishers.com |

Advanced Spectroscopic and Structural Elucidation Techniques for 6 Methyl 1h Benzimidazol 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. Through the analysis of one- and two-dimensional spectra, the precise assignment of each proton and carbon atom within the 6-Methyl-1H-benzimidazol-1-ol structure can be achieved.

One-Dimensional ¹H and ¹³C NMR Analysis

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methyl group protons, and the N-OH proton. The aromatic protons on the benzene (B151609) ring will appear as a complex multiplet or as distinct doublets and singlets, depending on their coupling relationships. The methyl protons at the C6 position will present as a sharp singlet, typically in the upfield region of the aromatic spectrum. The N-OH proton is often broad and its chemical shift can be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will display unique resonances for each carbon atom in a different chemical environment. Due to the low natural abundance of ¹³C, these spectra are typically acquired with proton decoupling, resulting in sharp singlet peaks for each carbon. researchgate.net The chemical shifts provide information about the electronic environment of each carbon. For instance, the carbons of the benzene ring will resonate in the aromatic region (typically 110-150 ppm), while the methyl carbon will appear at a much higher field (around 20 ppm). The C2 carbon, being adjacent to two nitrogen atoms, is expected to be significantly downfield.

Expected ¹H and ¹³C NMR Data for this compound:

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| H2 | ~8.0-8.2 (s) | - |

| H4 | ~7.5-7.7 (d) | ~110-115 |

| H5 | ~7.1-7.3 (d) | ~120-125 |

| H7 | ~7.4-7.6 (s) | ~118-122 |

| 6-CH₃ | ~2.4-2.6 (s) | ~20-22 |

| C2 | - | ~140-145 |

| C3a | - | ~135-140 |

| C4 | - | ~110-115 |

| C5 | - | ~120-125 |

| C6 | - | ~130-135 |

| C7 | - | ~118-122 |

| C7a | - | ~145-150 |

| N1-OH | Variable (broad s) | - |

Note: These are predicted values based on known data for similar benzimidazole (B57391) derivatives and may vary depending on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (COSY, TOCSY, HSQC, HMBC)

Two-dimensional NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity within the molecule.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton couplings. sdsu.edu For this compound, COSY would show correlations between adjacent aromatic protons, helping to trace the connectivity around the benzene ring. For example, a cross-peak would be expected between H4 and H5.

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations beyond directly coupled protons to an entire spin system. nih.gov In this molecule, it would help to confirm all the protons belonging to the benzene ring system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.edu It is invaluable for assigning the signals of protonated carbons. For example, the HSQC spectrum would show a cross-peak between the methyl proton signal and the methyl carbon signal, and between each aromatic proton and its attached carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically over two or three bonds). nih.gov This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For instance, the methyl protons would show an HMBC correlation to C5 and C7, and the H2 proton would show correlations to C3a and C7a, confirming the core structure.

¹⁵N NMR Spectroscopic Investigations

Nitrogen-15 NMR spectroscopy provides direct information about the nitrogen atoms in the molecule. Although less sensitive than ¹H NMR, ¹⁵N NMR is very informative about the electronic environment of the nitrogen atoms. For this compound, two distinct ¹⁵N signals would be expected, one for the N1 atom bonded to the hydroxyl group and another for the N3 atom. The chemical shift of N1 would be significantly influenced by the electron-withdrawing hydroxyl group. The study of ¹⁵N chemical shifts in related azole compounds has been shown to be a reliable method for tautomeric and structural determination. researchgate.net

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its structural features through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is essential for determining the precise molecular mass of this compound. scispace.com This allows for the calculation of its elemental formula with high accuracy, confirming the molecular composition. For this compound (C₈H₈N₂O), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally measured value.

Expected HRMS Data for this compound:

| Ion | Calculated m/z |

| [M+H]⁺ | 149.0658 |

| [M+Na]⁺ | 171.0478 |

| [M-H]⁻ | 147.0513 |

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid chromatography coupled with mass spectrometry (LC-MS) is a highly sensitive and selective technique for the analysis of complex mixtures and for obtaining detailed structural information. chemisgroup.us In the context of this compound, LC-MS can be used to determine its purity and to study its fragmentation pattern.

By inducing fragmentation of the protonated molecule ([M+H]⁺) in the mass spectrometer (a process known as tandem mass spectrometry or MS/MS), a characteristic fragmentation pattern is obtained. This pattern serves as a "fingerprint" for the molecule and provides valuable structural information. For N-oxides and hydroxylated compounds, characteristic losses, such as the loss of an oxygen atom or a water molecule, can be observed, aiding in the structural confirmation. nih.gov The fragmentation of the benzimidazole core often involves cleavage of the imidazole (B134444) ring. researchgate.net

Plausible Fragmentation Pathways for [M+H]⁺ of this compound:

Loss of OH radical (•OH): [M+H - •OH]⁺ leading to a fragment at m/z 132.

Loss of H₂O: [M+H - H₂O]⁺ leading to a fragment at m/z 131.

Cleavage of the imidazole ring: This can lead to various smaller fragments characteristic of the benzimidazole structure.

Vibrational Spectroscopy

Vibrational spectroscopy is a powerful non-destructive analytical technique that provides detailed information about the molecular structure, functional groups, and bonding within a molecule. By measuring the interaction of infrared radiation with a sample, it is possible to identify the characteristic vibrational modes of different chemical bonds.

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a cornerstone technique for the characterization of organic molecules. In FTIR, a molecule absorbs infrared radiation at specific frequencies that correspond to the vibrational energies of its bonds. These absorptions create a unique spectral fingerprint. For benzimidazole derivatives, the FTIR spectrum reveals key information about the N-H, C-H, C=N, and C=C bonds, as well as the vibrations of the fused ring system.

Table 1: Characteristic FTIR Vibrational Frequencies for 2-Methyl-1H-benzimidazole Derivatives

| Wavenumber (cm⁻¹) | Assignment | Description |

| 3400 - 3200 | ν(N-H) | N-H stretching vibration of the imidazole ring. This band is often broad due to hydrogen bonding. mdpi.com |

| 3150 - 3000 | ν(C-H) | Aromatic and methyl C-H stretching vibrations. mdpi.com |

| 1625 - 1575 | ν(C=N) | C=N stretching vibration within the imidazole ring. |

| 1600 - 1450 | ν(C=C) | Aromatic C=C stretching vibrations of the benzene ring. mdpi.com |

| 1450 - 1350 | δ(C-H) | In-plane bending of the methyl group. |

| 1280 - 1250 | ν(C-N) | C-N stretching vibration. acs.org |

| 800 - 700 | γ(C-H) | Out-of-plane C-H bending vibrations of the benzene ring, which are characteristic of the substitution pattern. |

Note: The exact positions of the peaks can vary depending on the specific derivative, the sample state (solid or solution), and intermolecular interactions.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Attenuated Total Reflectance (ATR) is a sampling technique that can be coupled with FTIR spectroscopy to analyze solid and liquid samples directly, often with minimal or no sample preparation. This makes ATR-FTIR a rapid and convenient method for obtaining high-quality infrared spectra.

In the ATR-FTIR technique, an infrared beam is directed into a crystal with a high refractive index (e.g., diamond, germanium, or zinc selenide). The beam undergoes total internal reflection at the crystal surface, creating a short-range evanescent wave that penetrates a few micrometers into the sample placed in intimate contact with the crystal. The sample absorbs energy from the evanescent wave at its characteristic frequencies, and the attenuated infrared beam is then directed to the detector.

The resulting ATR-FTIR spectrum is very similar to a conventional transmission FTIR spectrum. This method is particularly advantageous for analyzing powdered samples, thick or opaque liquids, and polymers, as it avoids the need to prepare KBr pellets or thin films. While specific ATR-FTIR spectra for 2-Methyl-1H-benzimidazole are not detailed in the provided search results, this technique is widely used for the analysis of heterocyclic compounds. iucr.orgscienceopen.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov It provides detailed information on bond lengths, bond angles, torsion angles, and intermolecular interactions, which are crucial for understanding the structure and properties of a molecule in the solid state.

Single-Crystal X-ray Diffraction Analysis

In a single-crystal X-ray diffraction experiment, a well-ordered single crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern of spots, the intensities and positions of which are recorded by a detector. Mathematical analysis of this diffraction pattern allows for the reconstruction of the electron density map of the molecule, from which the atomic positions can be determined with high precision. nih.gov

While crystallographic data for this compound is not available, the structure of a closely related derivative, Ethyl 2-(2-methyl-1H-benzimidazol-1-yl)acetate , has been determined by single-crystal X-ray diffraction. The analysis reveals that the benzimidazole ring system is nearly planar. The crystal structure is stabilized by weak intermolecular C-H···N hydrogen bonds and π-π stacking interactions between neighboring benzimidazole rings.

Table 2: Crystallographic Data for Ethyl 2-(2-methyl-1H-benzimidazol-1-yl)acetate

| Parameter | Value |

| Chemical Formula | C₁₂H₁₄N₂O₂ |

| Formula Weight | 218.25 |

| Crystal System | Monoclinic |

| Space Group | Pn |

| a (Å) | 10.854 (2) |

| b (Å) | 4.7959 (10) |

| c (Å) | 11.842 (2) |

| β (°) | 111.42 (3) |

| Volume (ų) | 573.9 (2) |

| Z (molecules/unit cell) | 2 |

| Temperature (K) | 295 (2) |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| R-factor | 0.041 |

The detailed structural information obtained from single-crystal X-ray diffraction is invaluable for understanding structure-property relationships and for the rational design of new benzimidazole-based compounds with specific biological or material properties.

Computational Chemistry and Theoretical Investigations of 6 Methyl 1h Benzimidazol 1 Ol

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a mainstay of computational chemistry for predicting molecular properties.

Geometry Optimization and Electronic Structure Calculations

A foundational step in computational analysis is geometry optimization. This process determines the lowest energy arrangement of atoms in a molecule, its most stable three-dimensional structure. For 6-Methyl-1H-benzimidazol-1-ol, this would involve calculating bond lengths, bond angles, and dihedral angles. The resulting data would provide a precise model of the molecule's shape. Electronic structure calculations would further detail the distribution and energies of electrons within this optimized geometry.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C1-N2 | Data not available | Data not available | Data not available |

| N2-C3 | Data not available | Data not available | Data not available |

| C6-C(CH3) | Data not available | Data not available | Data not available |

| N1-O1 | Data not available | Data not available | Data not available |

| C1-N2-C3 | Data not available | Data not available | Data not available |

| C5-C6-C(CH3) | Data not available | Data not available | Data not available |

This table is illustrative. Actual values would be derived from DFT calculations, which are not currently available in the literature for this specific compound.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. A smaller gap generally indicates higher reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO | Data not available |

| LUMO | Data not available |

| HOMO-LUMO Gap (ΔE) | Data not available |

This table is illustrative. Actual values would be derived from DFT calculations, which are not currently available in the literature for this specific compound.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is invaluable for predicting how a molecule will interact with other charged species. Red regions on an MEP map indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions indicate positive potential, prone to nucleophilic attack. For this compound, an MEP map would highlight the reactive sites, such as the nitrogen and oxygen atoms.

Natural Bond Orbital (NBO) Analysis for Charge Distribution

Natural Bond Orbital (NBO) analysis provides a detailed picture of the charge distribution within a molecule by localizing electrons into specific bonds and lone pairs. This method quantifies the charge on each atom, offering insights into the molecule's polarity and the nature of its chemical bonds. NBO analysis can also reveal hyperconjugative interactions, which are stabilizing effects arising from electron delocalization.

Prediction of Chemical Reactivity and Selectivity via Computational Models

By combining data from FMO, MEP, and NBO analyses, computational models can predict a molecule's chemical reactivity and the selectivity of its reactions. For instance, these models can identify which sites on the this compound molecule are most likely to be protonated, deprotonated, or attacked by a reagent. This predictive power is crucial for understanding reaction mechanisms and designing new synthetic pathways.

Simulation of Spectroscopic Parameters (NMR, IR)

Computational chemistry can simulate various spectroscopic data, which can then be compared with experimental results to confirm a molecule's structure.

Nuclear Magnetic Resonance (NMR): Theoretical calculations can predict the chemical shifts of hydrogen (¹H) and carbon (¹³C) atoms. For this compound, this would provide a theoretical NMR spectrum that could be used to assign the peaks in an experimentally obtained spectrum.

Infrared (IR): IR spectroscopy measures the vibrations of bonds within a molecule. DFT calculations can predict the frequencies and intensities of these vibrations, generating a theoretical IR spectrum. This would help in identifying the characteristic functional groups present in this compound.

Table 3: Hypothetical Simulated Spectroscopic Data for this compound

| Spectroscopy | Parameter | Calculated Value |

| ¹H NMR | Chemical Shift (ppm) for C-CH₃ | Data not available |

| ¹³C NMR | Chemical Shift (ppm) for C6 | Data not available |

| IR | Vibrational Frequency (cm⁻¹) for O-H stretch | Data not available |

| IR | Vibrational Frequency (cm⁻¹) for C=N stretch | Data not available |

This table is illustrative. Actual values would be derived from DFT calculations, which are not currently available in the literature for this specific compound.

Investigation of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are at the forefront of modern photonics and optoelectronics, with applications in frequency conversion, optical switching, and data storage. Organic molecules, particularly those with donor-π-acceptor frameworks, have emerged as promising candidates for NLO materials due to their high nonlinearities and tunable electronic properties. Benzimidazole (B57391) derivatives, with their inherent charge transfer characteristics, have been a subject of interest in the quest for efficient NLO materials.

For instance, a computational study on N-1-sulfonyl substituted derivatives of 2-substituted benzimidazoles explored their NLO characteristics. acs.org The calculations, performed at the CAM-B3LYP and M06 levels of theory, revealed that strategic placement of electron-donating and electron-withdrawing groups significantly influences the NLO response. acs.org The linear polarizability (⟨α⟩) and first hyperpolarizability (βtot) are key metrics, with higher values indicating a more pronounced NLO effect. In one such study, the calculated ⟨α⟩ values for a series of benzimidazole derivatives ranged from 3.220 to 5.379 × 10⁻²³ esu, while dipole moments varied from 2.33 to 7.49 D, underscoring the sensitivity of these properties to substituent effects. nih.gov

The following table, derived from a study on related benzimidazole derivatives, illustrates the typical range of calculated NLO properties. It is important to note that these values are for different, though structurally related, compounds and serve to provide a general understanding of the NLO potential within the benzimidazole class.

| Compound Derivative | Dipole Moment (μ) in Debye | Average Polarizability (⟨α⟩) in esu (x 10⁻²³) | First Hyperpolarizability (βtot) in esu (x 10⁻³⁰) |

| Derivative 2a | 4.15 | 4.198 | 2.89 |

| Derivative 2b | 7.49 | 4.614 | 7.25 |

| Derivative 2c | 6.24 | 4.142 | 5.98 |

| Derivative 2d | 2.33 | 4.866 | 3.45 |

| Derivative 2e | 3.04 | 5.379 | 4.12 |

Note: Data is illustrative and based on computational studies of various N-1-sulfonyl substituted benzimidazole derivatives, not this compound itself. acs.orgnih.gov

For this compound, the methyl group at the 6-position acts as a weak electron-donating group, while the N-hydroxyl group can also influence the electronic distribution within the benzimidazole ring system. A thorough theoretical investigation would be necessary to quantify the precise NLO properties of this specific molecule.

Molecular Docking and Molecular Dynamics Simulations for Mechanistic Insights (In Vitro Context)

Molecular docking and molecular dynamics (MD) simulations are indispensable computational tools in drug discovery and materials science, providing atomic-level insights into the interactions between a small molecule and a biological target. These methods are widely applied to benzimidazole derivatives, which are known to exhibit a broad spectrum of biological activities.

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor, allowing for the estimation of binding affinity and the identification of key intermolecular interactions such as hydrogen bonds and hydrophobic contacts. While no specific docking studies on this compound are reported, research on structurally similar compounds highlights the potential of the benzimidazole scaffold to interact with various biological targets. For example, docking studies on 2,5(6)-substituted benzimidazole derivatives have been performed to assess their potential as inhibitors of E. coli DNA Gyrase B. nih.gov Such studies typically reveal crucial hydrogen bond donor/acceptor groups that are essential for efficient binding to the target protein. nih.gov

In a typical molecular docking workflow, the three-dimensional structures of the ligand (e.g., a benzimidazole derivative) and the target protein are prepared and then subjected to a docking algorithm. The output is a set of binding poses ranked by a scoring function, which estimates the binding free energy. A lower binding energy generally indicates a more favorable interaction.

Molecular Dynamics (MD) Simulations provide a dynamic picture of the behavior of a ligand-protein complex over time. Starting from a docked pose, an MD simulation can assess the stability of the complex, the flexibility of the ligand and protein, and the persistence of key interactions. Parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are analyzed to evaluate the stability and flexibility of the system.

The following table provides a conceptual overview of the data that would be generated from a molecular docking and dynamics study of a benzimidazole derivative.

| Computational Method | Key Parameters | Typical Findings for Benzimidazole Derivatives |

| Molecular Docking | Binding Energy (kcal/mol), Inhibition Constant (Ki), Intermolecular Interactions (Hydrogen Bonds, Hydrophobic Interactions) | Favorable binding energies suggesting good affinity for the target. Identification of key amino acid residues involved in binding. |

| Molecular Dynamics | Root-Mean-Square Deviation (RMSD), Root-Mean-Square Fluctuation (RMSF), Protein-Ligand Contact Analysis | Low RMSD values indicating stability of the ligand-protein complex. Identification of flexible and rigid regions of the protein. Persistent hydrogen bonding and hydrophobic contacts over the simulation time. |

Note: This table is a generalized representation of the outputs from molecular docking and dynamics simulations and is not based on specific data for this compound.

In the context of this compound, in silico studies would be invaluable in predicting its potential biological targets and elucidating the molecular basis of its activity. The methyl and hydroxyl substituents would likely play a significant role in defining its interaction profile with a given receptor.

Structure Activity Relationship Sar Studies of 6 Methyl 1h Benzimidazol 1 Ol and Its Derivatives

Impact of Methyl Substitution on Molecular Interactions

The introduction of a methyl group at the 6-position of the 1H-benzimidazol-1-ol core significantly influences its molecular interactions. This substitution can modulate the electronic and steric properties of the molecule, thereby affecting its binding affinity to biological targets. The methyl group, being an electron-donating group, can increase the electron density of the benzimidazole (B57391) ring system. This heightened electron density can enhance π-π stacking interactions with aromatic residues within a target's binding pocket.

Furthermore, the steric bulk of the methyl group can dictate the orientation of the molecule within the binding site. Depending on the topology of the target, this can either be favorable, leading to a more complementary fit, or unfavorable, causing steric hindrance. The so-called "magic methyl" effect has been observed in numerous drug discovery campaigns, where the addition of a methyl group can lead to a significant improvement in potency. nih.gov This enhancement can be attributed to improved hydrophobic interactions, displacement of water molecules from the binding site, and favorable conformational changes. nih.gov

The following table summarizes the potential impacts of the 6-methyl substitution on molecular interactions:

| Interaction Type | Potential Impact of 6-Methyl Group | Rationale |

| Hydrophobic Interactions | Enhancement | The methyl group increases the lipophilicity of the molecule, favoring interactions with hydrophobic pockets in the target protein. |

| π-π Stacking | Modulation | The electron-donating nature of the methyl group can influence the electron density of the aromatic system, potentially strengthening or altering the geometry of π-π stacking with aromatic amino acid residues. |

| Steric Fit | Can be either positive or negative | The bulk of the methyl group can improve the shape complementarity with the binding site or lead to steric clashes, depending on the target's architecture. |

| Conformational Rigidity | Increase | The methyl group can restrict the rotational freedom of adjacent bonds, leading to a more pre-organized conformation for binding. |

Positional Effects of Functional Groups on Target Affinity

The biological activity of 6-Methyl-1H-benzimidazol-1-ol derivatives can be further fine-tuned by the introduction of various functional groups at different positions on the benzimidazole scaffold. SAR studies on a wide range of benzimidazole derivatives have demonstrated that substitutions at the N-1, C-2, C-5, and C-6 positions significantly influence their biological profiles. nih.govnih.gov

The N-1 hydroxyl group is a particularly interesting feature. Its ability to act as both a hydrogen bond donor and acceptor can facilitate crucial interactions with polar residues in a binding site. The position of other substituents relative to this N-hydroxy group and the 6-methyl group is critical. For instance, the introduction of an electron-withdrawing group at the C-2 position could modulate the acidity of the N-hydroxy proton, thereby affecting its hydrogen bonding capabilities.

The following table outlines the general positional effects of functional groups on the benzimidazole core, which can be extrapolated to derivatives of this compound:

| Position of Substitution | General Effect on Activity | Examples of Favorable Groups |

| N-1 | Crucial for hydrogen bonding and can influence solubility and metabolic stability. | Hydroxyl, Alkyl, Aryl |

| C-2 | Highly influential on the overall biological activity profile. Can be a key interaction point. | Phenyl, Substituted Phenyl, Heterocycles |

| C-4/C-7 | Substitutions can influence steric interactions and modulate the electronic properties of the imidazole (B134444) ring. | Halogens, Small alkyl groups |

| C-5/C-6 | Can significantly impact potency and selectivity through interactions with specific sub-pockets of the target. | Methyl, Halogens, Nitro, Cyano |

Conformational Analysis and its Influence on Biological Recognition (In Vitro Context)

The three-dimensional conformation of this compound and its derivatives is a critical determinant of their biological activity. The molecule's ability to adopt a specific low-energy conformation that is complementary to the target's binding site is essential for effective biological recognition. The presence of the N-hydroxy group and the 6-methyl group can influence the conformational preferences of the benzimidazole system.

The N-hydroxy group can participate in intramolecular hydrogen bonding with a substituent at the C-2 position, which would restrict the rotational freedom around the C2-substituent bond and favor a more planar conformation. The 6-methyl group, due to its steric bulk, can also influence the orientation of substituents at neighboring positions.

Computational modeling and spectroscopic techniques, such as NMR, are valuable tools for studying the conformational landscape of these molecules in solution. Understanding the preferred conformations can provide insights into the bioactive conformation and guide the design of more rigid analogs with improved potency and selectivity.

Ligand-Target Binding Characteristics (In Vitro Context)

The interaction between this compound derivatives and their biological targets is governed by a combination of non-covalent interactions. These include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. The specific nature and strength of these interactions determine the binding affinity (often expressed as Ki or IC50 values) of the ligand for its target.

The N-hydroxy group is a key player in forming hydrogen bonds. It can act as a hydrogen bond donor through its hydroxyl proton and as a hydrogen bond acceptor through the lone pairs on the oxygen atom. The 6-methyl group primarily contributes to binding through hydrophobic and van der Waals interactions.

Molecular docking and other computational methods can be employed to predict the binding mode of these ligands within the active site of a target protein. These in silico studies can help to visualize the key interactions and provide a rational basis for designing new derivatives with improved binding characteristics.

The following table summarizes the key ligand-target binding characteristics for this compound derivatives:

| Interaction Type | Key Structural Feature Involved | Potential Interacting Residues in Target |

| Hydrogen Bonding | N-1 hydroxyl group | Aspartic acid, Glutamic acid, Serine, Threonine, Asparagine, Glutamine, Histidine |

| Hydrophobic Interactions | 6-methyl group, Benzene (B151609) ring | Leucine, Isoleucine, Valine, Phenylalanine, Tryptophan, Alanine |

| π-π Stacking | Benzimidazole ring system | Phenylalanine, Tyrosine, Tryptophan, Histidine |

| van der Waals Forces | Entire molecule | All residues in close proximity |

Applications of 6 Methyl 1h Benzimidazol 1 Ol in Catalysis

Role as Ligands in Coordination Chemistry

Benzimidazole (B57391) and its derivatives are well-regarded for their versatility as ligands in coordination chemistry, readily forming stable complexes with a variety of transition metals. This ability stems from the presence of nitrogen donor atoms within the heterocyclic ring system.

Metal Complexation with Transition Metals

There is a significant body of research on the complexation of various benzimidazole derivatives with transition metals such as copper(II), nickel(II), cobalt(II), and zinc(II). These complexes exhibit diverse geometries, including tetrahedral, square planar, and octahedral, depending on the metal ion and the nature of the substituents on the benzimidazole ring. The synthesis of these complexes often involves the reaction of a metal salt with the benzimidazole ligand in a suitable solvent.

However, specific studies detailing the synthesis, stoichiometry, and structural characterization of metal complexes formed exclusively with 6-Methyl-1H-benzimidazol-1-ol are not readily found in the surveyed literature. Therefore, a data table of its specific metal complexes cannot be provided.

Magnetic Properties of Metal Complexes

The magnetic properties of transition metal complexes are contingent on the electronic configuration of the metal ion and the geometry of the complex. For instance, cobalt(II) complexes of some benzimidazole derivatives have been reported to be paramagnetic.

A comprehensive search of scientific databases did not yield specific studies on the magnetic properties of metal complexes of this compound. Consequently, no data on magnetic susceptibility or other magnetic characteristics for its complexes can be presented.

Catalytic Organic Transformations

Benzimidazole-containing ligands have been successfully employed in a range of catalytic organic transformations. Their electronic and steric properties can be fine-tuned through substitution on the benzimidazole core, thereby influencing the activity and selectivity of the metallic catalyst.

Electrocatalytic Proton Reduction Systems

The development of efficient electrocatalysts for proton reduction is a key area of research in renewable energy. While some imidazole-benzimidazole compounds have been investigated as metal-free electrocatalysts for the oxygen reduction reaction, specific research on the application of this compound in electrocatalytic proton reduction systems is not apparent in the available literature.

Oxidation Reactions (e.g., Olefins, Alcohols)

The catalytic oxidation of organic substrates is a fundamental process in synthetic chemistry. Metal complexes incorporating benzimidazole-based ligands have been explored as catalysts for various oxidation reactions.

Despite the general interest in this area, there is a lack of specific published research demonstrating the use of this compound or its metal complexes as catalysts for the oxidation of olefins or alcohols.

Cross-Coupling Reactions (e.g., Heck Reaction)

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction of significant importance in organic synthesis. Palladium complexes featuring N-heterocyclic carbene (NHC) ligands derived from benzimidazole have been shown to be effective catalysts for this transformation. These catalysts often exhibit high activity and stability.

While the broader class of benzimidazole derivatives has been utilized in Heck reaction catalysis, a specific investigation into the catalytic activity of this compound in this context has not been found in the reviewed literature. Therefore, no specific data on its performance in the Heck reaction can be provided.

Applications of 6 Methyl 1h Benzimidazol 1 Ol in Materials Science

Development of Advanced Functional Materials

Benzimidazole (B57391) derivatives are increasingly being investigated as core components in the development of advanced functional materials. Their aromatic nature and the presence of nitrogen atoms allow for strong intermolecular interactions, such as hydrogen bonding and π-π stacking, which can lead to self-assembly and the formation of ordered supramolecular structures. These characteristics are crucial for the design of materials with specific optical, electronic, and thermal properties.

Research into benzimidazole-containing polymers has shown their potential in applications such as gas separation membranes and as electrolytes in fuel cells. The rigid structure of the benzimidazole unit can enhance the thermal and mechanical stability of polymers. While direct studies on 6-Methyl-1H-benzimidazol-1-ol for these applications are not widely available, its structural similarity to other researched benzimidazoles suggests it could be a viable candidate for creating novel functional polymers. The methyl and hydroxyl substitutions on the benzimidazole core could further be tailored to fine-tune the material's properties.

Table 1: Potential Contributions of this compound Moieties to Functional Materials

| Feature of this compound | Potential Impact on Material Properties | Example Application Area |

| Rigid Benzimidazole Core | Enhanced thermal and mechanical stability | High-performance polymers, composites |

| Aromatic System (π-electrons) | Electronic conductivity, optical properties | Organic electronics, sensors |

| Nitrogen Heteroatoms | Coordination with metal ions, proton conductivity | Catalysis, fuel cell membranes |

| Methyl Group (-CH3) | Increased hydrophobicity, solubility in organic solvents | Processability of polymers |

| Hydroxyl Group (-OH) | Hydrogen bonding, potential for further functionalization | Adhesion, surface modification |

Integration into Polymer Matrices and Nanomaterials

The incorporation of benzimidazole derivatives into polymer matrices and nanomaterials is a promising strategy for creating hybrid materials with enhanced functionalities. As additives or monomers, these compounds can impart improved properties to the bulk material.

In the context of polymer matrices, benzimidazole-linked polymers (BILPs) have been successfully integrated into commercial polymers like Matrimid® to create mixed matrix membranes (MMMs). These MMMs have demonstrated significantly improved gas permeability and selectivity for CO2/N2 separation. The interaction between the benzimidazole units and the polymer matrix, facilitated by hydrogen bonding and π-π stacking, is crucial for the performance of these membranes. The functional groups on this compound could potentially offer strong interactions with a polymer matrix, leading to robust and efficient composite materials.

The synergy between benzimidazole derivatives and nanotechnology is also an active area of research. Nanoparticles are utilized as catalysts in the synthesis of benzimidazole compounds, often leading to higher yields and more environmentally friendly processes. Furthermore, benzimidazole derivatives can be loaded onto nanocarriers for various applications. While much of this research is focused on biomedical applications, the principles can be extended to materials science, for example, in the development of targeted delivery systems for corrosion inhibitors or in the creation of nanocomposites with tailored properties.

Research into Corrosion Inhibition Mechanisms

One of the most extensively studied applications of benzimidazole derivatives in materials science is their use as corrosion inhibitors for various metals and alloys, including steel, copper, and aluminum. ijarsct.co.in Their effectiveness stems from their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive environment. ijarsct.co.in

The inhibition mechanism is generally attributed to the presence of the benzimidazole ring, which contains nitrogen atoms with lone pairs of electrons and an aromatic system with delocalized π-electrons. These features facilitate the adsorption of the molecule onto the metal surface. The adsorption process can be either physical (physisorption), involving electrostatic interactions, or chemical (chemisorption), involving the formation of coordinate bonds between the nitrogen atoms and vacant d-orbitals of the metal atoms. ijarsct.co.in

Substituents on the benzimidazole ring play a significant role in modulating the inhibition efficiency. Electron-donating groups tend to increase the electron density on the benzimidazole ring, enhancing its ability to donate electrons to the metal and thus improving the strength of the adsorption bond. The methyl group (-CH3) in this compound is an electron-donating group, which would be expected to enhance its corrosion inhibition properties. The hydroxyl group (-OH) can also contribute to the adsorption process through hydrogen bonding or by acting as an additional coordination site.

Studies on various benzimidazole derivatives have shown that they typically act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. ijarsct.co.in The effectiveness of these inhibitors is dependent on factors such as their concentration, the nature of the metal, and the composition of the corrosive medium.

Table 2: Research Findings on Corrosion Inhibition by Benzimidazole Derivatives

| Benzimidazole Derivative | Metal | Corrosive Medium | Inhibition Efficiency (%) | Key Findings |

| 2-Mercaptobenzimidazole | Mild Steel | 1 M HCl | >90 | Forms a protective film through chemisorption. |

| 2-Methylbenzimidazole | Copper | 0.5 M HCl | ~95 | Acts as a mixed-type inhibitor. |

| 5-Chlorobenzimidazole-2-thiol | Aluminum | 0.1 M HCl | 47.4–78.3 | Inhibition efficiency increases with concentration. ijarsct.co.in |

| Substituted Benzimidazoles | Mild Steel | 1 M HCl | Varies | Adsorption follows Langmuir isotherm, indicating monolayer formation. |

While specific data for this compound is not available in these studies, the general principles derived from research on analogous compounds strongly suggest its potential as an effective corrosion inhibitor.

Mechanistic Aspects of 6 Methyl 1h Benzimidazol 1 Ol Biological Interactions in Vitro Focus

Investigations of Enzyme Inhibition Mechanisms

Enzyme inhibition is a principal mechanism through which many benzimidazole (B57391) derivatives exhibit their biological activity. These interactions can be broadly categorized into active site binding and allosteric modulation.

Active Site Binding

Active site-directed inhibition involves the binding of a compound to the catalytic site of an enzyme, thereby preventing the natural substrate from binding and catalysis from occurring. For many benzimidazole analogs, this is a key mechanism for their therapeutic effects. Future research on 6-Methyl-1H-benzimidazol-1-ol would likely involve kinetic studies to determine if it acts as a competitive, non-competitive, or uncompetitive inhibitor of specific target enzymes. Such studies are crucial for understanding the compound's mode of action and for optimizing its structure to enhance potency and selectivity.

Allosteric Modulation

Allosteric modulation occurs when a compound binds to a site on the enzyme distinct from the active site, inducing a conformational change that alters the enzyme's activity. This can either enhance (positive modulation) or inhibit (negative modulation) the enzyme's function. Investigating the potential for this compound to act as an allosteric modulator would require sophisticated biochemical and biophysical assays. Identifying allosteric binding sites could offer advantages in drug design, such as higher specificity and a lower potential for off-target effects compared to active site inhibitors.

Molecular Interactions with Biological Macromolecules (e.g., Nucleic Acids)

The interaction of small molecules with nucleic acids can lead to significant biological consequences, including the disruption of DNA replication and the modulation of gene expression.

Interference with DNA Replication Processes

Certain benzimidazole compounds have been shown to interfere with DNA replication, a mechanism that is particularly relevant for their application as anticancer and antimicrobial agents. These interactions can include the intercalation of the compound between DNA base pairs or binding to the minor groove of the DNA helix. Such binding can inhibit the action of enzymes essential for replication, such as DNA polymerases and topoisomerases. Future in vitro studies on this compound would aim to elucidate whether it can bind to DNA and, if so, to characterize the nature and consequences of this binding.

Modulation of Gene Transcription

By interacting with DNA or transcription factors, small molecules can modulate the process of gene transcription, leading to changes in the expression levels of specific proteins. This can have a profound impact on cellular function and is a mechanism of action for a number of therapeutic agents. Research into this compound could explore its ability to alter the transcription of genes involved in disease pathways, potentially through reporter gene assays or transcriptomic analyses in relevant in vitro models.

Cellular Pathway Modulation (In Vitro Studies)

The ultimate biological effect of a compound is often the result of its impact on complex cellular signaling pathways. In vitro cell-based assays are invaluable tools for dissecting these effects. For this compound, future studies would likely involve treating various cell lines with the compound and monitoring for changes in key cellular pathways related to proliferation, apoptosis, and inflammation. Techniques such as Western blotting, flow cytometry, and high-content imaging would be employed to gain a detailed understanding of its cellular mechanism of action.

Tubulin Polymerization Inhibition

The microtubule network, formed by the polymerization of α- and β-tubulin heterodimers, is a critical component of the cellular cytoskeleton, playing a pivotal role in cell division, intracellular transport, and maintenance of cell shape. Consequently, agents that disrupt tubulin polymerization are of significant interest in oncology.

Currently, there is a lack of specific in vitro data quantifying the direct inhibitory effect of this compound on tubulin polymerization. While the broader class of benzimidazole derivatives has been studied for its tubulin-targeting activities, with some compounds showing potent inhibition, specific IC50 values for this compound are not available in the reviewed literature. Methodologies for assessing such activity typically involve monitoring the change in turbidity or fluorescence of a tubulin solution in the presence of the test compound. The absence of such data for this compound prevents a detailed discussion of its potency and mechanism in this context.

Induction of Apoptotic Pathways in Cultured Cell Lines

Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis, and its evasion is a hallmark of cancer. The ability of a compound to induce apoptosis in cancer cells is a key indicator of its potential as a therapeutic agent.

Studies specifically detailing the induction of apoptotic pathways in cultured cell lines by this compound, including quantitative data from assays such as Annexin V/PI staining or caspase activity assays, are not prominently available in the current body of scientific literature. While related benzimidazole compounds have been shown to induce apoptosis in various cancer cell lines, a direct correlation and specific data for this compound are yet to be established.

Inhibition of Specific Protein Kinases (e.g., CK2)

Protein kinases are key regulators of a multitude of cellular processes, and their dysregulation is frequently implicated in cancer. Casein Kinase 2 (CK2) is a serine/threonine kinase that is often overexpressed in cancer and plays a role in cell growth, proliferation, and survival, making it an attractive target for therapeutic intervention.

The inhibitory activity of this compound against specific protein kinases, such as CK2, has not been extensively characterized. While many benzimidazole derivatives are known to be potent inhibitors of various kinases, including CK2, specific inhibitory constants (e.g., Ki or IC50 values) for this compound are not documented in the available research. Enzymatic assays are typically employed to determine the potency of kinase inhibitors, but such data for the specific compound is not currently available.

Structure-Mechanism Relationships for In Vitro Biological Activities

Understanding the relationship between the chemical structure of a compound and its biological activity is fundamental to the design of more potent and selective therapeutic agents. For the benzimidazole scaffold, substitutions at various positions on the bicyclic ring system can significantly influence its interaction with biological targets.

In the case of this compound, the presence of a methyl group at the 6-position and a hydroxyl group at the 1-position of the benzimidazole ring are its defining structural features. However, without specific in vitro biological data for this compound, a detailed analysis of its structure-mechanism relationships remains speculative. For the broader class of benzimidazoles, the nature and position of substituents have been shown to be critical for activities such as tubulin polymerization inhibition and kinase inhibition. For instance, the substitution pattern on the benzimidazole ring can affect binding affinity to the colchicine (B1669291) site on tubulin or the ATP-binding pocket of protein kinases. A systematic study of analogs of this compound would be necessary to elucidate the specific contributions of the methyl and hydroxyl groups to its potential biological activities.

No Publicly Available Research Found for this compound

Despite a comprehensive search of scientific databases and literature, no specific research or data could be found for the chemical compound this compound. Therefore, the requested article on its future research directions cannot be generated.

The search for information across various scientific domains, including synthetic chemistry, spectroscopy, computational modeling, catalysis, materials science, and in vitro studies, yielded no publications, datasets, or specific mentions of this compound.

The provided outline for the article requires detailed, scientifically accurate information for each of the following sections:

Future Research Directions for 6 Methyl 1h Benzimidazol 1 Ol

Deeper Elucidation of In Vitro Mechanistic Action

Generating "thorough, informative, and scientifically accurate content" for these highly specialized areas is contingent on the existence of prior research on the specific compound . Without any foundational studies on the synthesis, characterization, or application of 6-Methyl-1H-benzimidazol-1-ol, any attempt to create the requested article would be purely speculative and would not meet the required standards of scientific accuracy.

It is possible that this compound has been synthesized but not yet reported in the public domain, or that it is a novel compound that has not been the subject of academic or industrial research.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 6-Methyl-1H-benzimidazol-1-ol, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of benzimidazole derivatives typically involves condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. For 6-methyl substitution, methyl-containing precursors (e.g., 4-methyl-1,2-diaminobenzene) can be used. Solvent-free one-pot syntheses using organocatalysts (e.g., L-proline) have shown high efficiency for related benzimidazoles, reducing reaction time and improving yields . Optimization should focus on temperature control (70–100°C), stoichiometric ratios (1:1.2 for diamine to carbonyl precursor), and acid catalysts (e.g., HCl or acetic acid). Post-synthesis purification via recrystallization (ethanol/water) is recommended .

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

- Methodological Answer :

- Spectroscopy : Use -NMR to identify aromatic protons (δ 7.1–7.8 ppm) and the methyl group (δ 2.4–2.6 ppm). -NMR should show signals for the benzimidazole carbons (110–150 ppm) and the methyl carbon (18–22 ppm) .

- X-ray crystallography : For unambiguous confirmation, single-crystal X-ray diffraction can determine bond lengths (e.g., C–N: ~1.32 Å) and dihedral angles between aromatic planes (e.g., 6.9° for benzimidazole-phenol coplanarity in analogs) .

- Mass spectrometry : High-resolution ESI-MS can verify molecular ion peaks (e.g., [M+H] at m/z 163.087 for CHNO) .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

- Methodological Answer :

- Antimicrobial testing : Use broth microdilution (CLSI guidelines) to determine MIC values against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Include positive controls like ciprofloxacin .

- Anti-inflammatory activity : Measure COX-1/COX-2 inhibition via ELISA or fluorometric assays. For analogs, IC values <10 µM have been reported .

- Cytotoxicity screening : Employ MTT assays on mammalian cell lines (e.g., HEK-293) to assess safety margins (IC >100 µM is desirable) .

Advanced Research Questions

Q. How can computational methods like molecular docking and 3D-QSAR guide the design of this compound derivatives for enzyme inhibition?

- Methodological Answer :

- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target enzymes (e.g., bacterial peptide deformylase). Focus on occupying hydrophobic S1 pockets with the benzimidazole core and coordinating hydroxamic acid groups to metal ions (e.g., Fe) in active sites .

- 3D-QSAR : Generate CoMFA/CoMSIA models using steric, electrostatic, and hydrophobic fields. Validate with cross-validation (q >0.5) and external test sets (r >0.6) to predict inhibitory activity .

Q. What strategies enhance the photophysical properties of this compound for applications in fluorescence sensing?

- Methodological Answer :

- ESIPT modulation : Introduce electron-withdrawing groups (e.g., –NO) at the 2-position to stabilize the keto tautomer, enabling excited-state intramolecular proton transfer (ESIPT) for ratiometric fluorescence. Solvatochromic studies in DMSO/water mixtures can optimize Stokes shifts (>100 nm) .

- DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) using Gaussian09 to predict absorption/emission wavelengths. Match results with experimental UV-Vis and fluorescence spectra .

Q. How can formulation approaches like cubosome hydrogels improve the topical delivery of this compound for wound healing?

- Methodological Answer :

- Cubosome synthesis : Load the compound into glyceryl monooleate-based cubosomes via high-pressure homogenization. Characterize particle size (100–200 nm) via DLS and morphology via TEM .

- Hydrogel preparation : Incorporate cubosomes into carbopol hydrogels (pH 6.5–7.0). Evaluate drug release kinetics using Franz diffusion cells (target >80% release in 24 hours) and in vivo efficacy in burn models (e.g., reduced inflammation in rats) .

Q. What analytical techniques resolve contradictions in reported biological activities of benzimidazole analogs?

- Methodological Answer :

- Meta-analysis : Compare IC values across studies while normalizing for assay conditions (e.g., cell line variability). Use clustering algorithms to identify structure-activity trends .

- Kinetic studies : Perform time-dependent enzyme inhibition assays (e.g., PDF enzyme from E. coli) to distinguish competitive vs. non-competitive mechanisms, which may explain divergent potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.